molecular formula C18H21ClN2O5 B13949444 diethyl 2-acetamido-2-[(6-chloro-1H-indol-2-yl)methyl]propanedioate

diethyl 2-acetamido-2-[(6-chloro-1H-indol-2-yl)methyl]propanedioate

Cat. No.: B13949444
M. Wt: 380.8 g/mol
InChI Key: QYSKVDNSDIVUCA-UHFFFAOYSA-N
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Description

Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate: is a synthetic compound characterized by its unique chemical structure, which includes an indole ring substituted with a chlorine atom and an acetamidomalonate moiety. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (6-chloro-2-indolylmethyl)acetamidomalonate typically involves the reaction of 6-chloroindole with diethyl acetamidomalonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (6-chloro-2-indolylmethyl)acetamidomalonate involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Diethyl acetamidomalonate: A related compound without the indole ring.

    6-Chloroindole derivatives: Compounds with similar indole structures but different substituents.

Uniqueness: Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate is unique due to its combination of an indole ring with a chlorine substituent and an acetamidomalonate moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C18H21ClN2O5

Molecular Weight

380.8 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(6-chloro-1H-indol-2-yl)methyl]propanedioate

InChI

InChI=1S/C18H21ClN2O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)10-14-8-12-6-7-13(19)9-15(12)20-14/h6-9,20H,4-5,10H2,1-3H3,(H,21,22)

InChI Key

QYSKVDNSDIVUCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC2=C(N1)C=C(C=C2)Cl)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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